4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. This compound features a unique structure that incorporates dimethylamino groups, which are known for their influence on biological activity. Benzodiazepines are widely recognized for their pharmacological effects, particularly in the central nervous system, where they act as anxiolytics, sedatives, and muscle relaxants.
The compound has been synthesized and characterized in various studies. Notably, a method using dimethylformamide-dimethylacetal has been reported to yield this compound with high purity and efficiency . Its structural properties and synthesis methods have been documented in scientific literature, providing insights into its potential applications.
This compound can be classified under:
The synthesis of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be achieved through various methods. One efficient approach involves the Vilsmeier reaction using dimethylformamide and phosphorus oxychloride, which has been optimized to enhance yield and purity .
The molecular structure of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be depicted as follows:
This indicates a molecular weight of approximately 258.32 g/mol. The structure features a benzodiazepine core with additional dimethylamino substituents that significantly influence its chemical behavior.
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can participate in various chemical reactions typical of benzodiazepines:
The stability of this compound under various conditions can affect its reactivity. Reaction conditions such as temperature and solvent choice play critical roles in determining the outcome of synthetic pathways involving this compound.
The mechanism of action for compounds like 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines typically enhance GABA's inhibitory effects by binding to specific sites on the GABA_A receptor.
Research indicates that modifications to the benzodiazepine structure can alter binding affinity and efficacy at GABA_A receptors . This compound's unique substituents may provide distinct pharmacological profiles compared to traditional benzodiazepines.
The physical properties of 4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one include:
Chemical properties include:
4-(Dimethylamino)-3-((dimethylamino)methylene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has potential applications in:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 5699-67-2
CAS No.: 71302-27-7
CAS No.: 499-94-5